辛伐他汀羟基酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

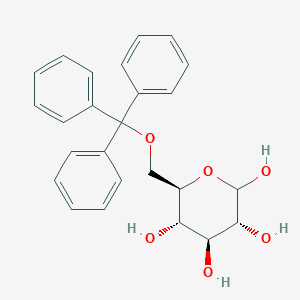

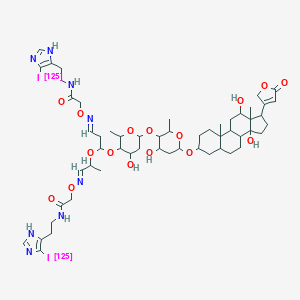

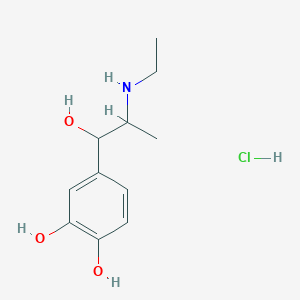

Simvastatin Hydroxy Acid Methyl Ester is a drug product that belongs to the group of statins . It is an impurity standard for synthetic simvastatin as well as a natural metabolite formed from simvastatin through oxidation and hydroxylation . It is used as a cholesterol-lowering drug .

Synthesis Analysis

The impurities methyl ether and β-hydroxy acid of simvastatin were synthesized in the laboratory and characterized by MS, NMR, and FT-IR spectroscopy . The synthesis, characterization, and quantification of simvastatin metabolites and impurities have been discussed in detail in a study .

Molecular Structure Analysis

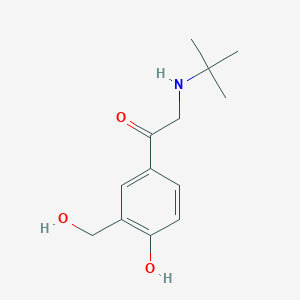

The molecular formula of Simvastatin Hydroxy Acid Methyl Ester is C26H42O6 . The structure includes a 6-membered lactone ring . The exact mass is 450.29813906 g/mol .

Chemical Reactions Analysis

Simvastatin is used in the treatment of hypercholesterolemia because it regulates cholesterol synthesis as a result of its β-hydroxy acid acting as an inhibitor of 3-hydroxy-methylglutaryl coenzyme A (HMG-CoA) . The Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) for determination simvastatin in human plasma has been developed after extraction by ethyl acetate and hexane (90/10%, v/v) using lovastatin as an internal standard .

Physical And Chemical Properties Analysis

The molecular weight of Simvastatin Hydroxy Acid Methyl Ester is 450.6 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 12 . The Topological Polar Surface Area is 93.1 Ų .

科学研究应用

心脏保护和线粒体功能

辛伐他汀减轻心脏肌细胞中氧化剂诱导的线粒体功能障碍:这项研究证明了辛伐他汀保护心脏肌细胞线粒体膜电位免受氧化应激的能力,表明了一种独立于降低胆固醇的心脏保护机制。这种作用与一氧化氮的生物利用度增加有关,并涉及 ATP 敏感型线粒体钾通道 Jones 等人, 2003。

抗炎和抗动脉粥样硬化活性

辛伐他汀具有独立于血浆胆固醇降低的抗炎和抗动脉粥样硬化活性:这项研究证实了辛伐他汀的抗炎特性,显示了其在不改变血浆脂质水平的情况下减少小鼠动脉粥样硬化的潜力。这些发现表明在心血管疾病管理中除了降低胆固醇之外还有更广泛的治疗应用 Sparrow 等人, 2000。

骨骼健康

辛伐他汀促进成骨细胞分化和矿化:有证据表明辛伐他汀增强成骨细胞中的碱性磷酸酶活性和矿化,表明对骨骼健康有益。这可能与骨质疏松症和其他代谢性骨病的治疗特别相关 Maeda 等人, 2001。

组织工程应用

聚(乳酸-乙醇酸共聚物)膜支架释放辛伐他汀:将辛伐他汀与聚(乳酸-乙醇酸共聚物)支架相结合以控制药物释放的研究显示了增强骨组织工程的潜力。这种方法旨在在骨微环境中达到辛伐他汀的最佳浓度,促进骨形态发生蛋白 2 表达并降低骨质疏松性骨折风险 Rashidi 等人, 2010。

神经保护和炎症调节

辛伐他汀在变应性哮喘小鼠模型中的新型抗炎作用:辛伐他汀在变应性哮喘中表现出抗炎活性,减少炎性细胞浸润和嗜酸性粒细胞增多。这些发现突出了辛伐他汀除了降脂作用之外的治疗潜力,可能为管理炎症性气道疾病提供新的策略 McKay 等人, 2004。

未来方向

Statins are considered a cost-effective treatment option for CVD due to their evidence of reducing all-cause mortality including fatal and non-fatal CVD . The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications .

属性

IUPAC Name |

methyl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O6/c1-7-26(4,5)25(30)32-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19(27)14-20(28)15-23(29)31-6/h8-9,12,16-17,19-22,24,27-28H,7,10-11,13-15H2,1-6H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVXHKJGHXLLPK-RVTXAWHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OC)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453246 |

Source

|

| Record name | Simvastatin Hydroxy Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Simvastatin Hydroxy Acid Methyl Ester | |

CAS RN |

145576-26-7 |

Source

|

| Record name | Simvastatin Hydroxy Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)

![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)